molecular formula C10H20O6 B1591003 Butyl-a-D-glucopyranoside CAS No. 25320-93-8

Butyl-a-D-glucopyranoside

Cat. No. B1591003
CAS RN: 25320-93-8
M. Wt: 236.26 g/mol
InChI Key: BZANQLIRVMZFOS-UHFFFAOYSA-N
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Description

Butyl α-D-glucopyranoside is a versatile carbohydrate derivative extensively employed in the field of biomedicine . It functions as a non-ionic surfactant and holds significant importance for its role in enhancing solubility and stability in drug formulations .


Synthesis Analysis

The synthesis of Butyl-a-D-glucopyranoside involves glycosidation of D-glucose with n-butanol . This yields n-butyl a-D-glucopyranoside and n-butyl b-D-glucopyranoside, which are then converted to their corresponding acetates . The glucopyranosides are treated with benzaldehyde to provide 4,6-O-benzylidene derivatives . Finally, reaction of these compounds with acetic anhydride in dry pyridine gives diacetates .


Molecular Structure Analysis

The molecular formula of Butyl-a-D-glucopyranoside is C10H20O6 . Its average mass is 236.262 Da and its monoisotopic mass is 236.125992 Da .


Chemical Reactions Analysis

The chemical reactions involving Butyl-a-D-glucopyranoside are similar to those involving other glucopyranosides. They involve nucleophilic substitution at the same center . The acid-catalyzed hydrolysis of glycopyranosides, the hydrolysis of simple glucopyranosides by glucosidases, and the hydrolysis of N-acetylglucosamine oligosaccharides by lysozyme are all formally similar reactions .


Physical And Chemical Properties Analysis

Butyl-a-D-glucopyranoside has a molecular weight of 236.27 . It is a compound with the IUPAC name butyl alpha-D-glucopyranoside .

Safety and Hazards

The safety data sheet for Butyl-a-D-glucopyranoside suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental ingestion or contact, immediate medical attention is advised .

Mechanism of Action

Target of Action

Butyl-a-D-glucopyranoside is a versatile carbohydrate derivative that is extensively employed in the field of biomedicine . It functions as a non-ionic surfactant, playing a significant role in enhancing solubility and stability in drug formulations .

Mode of Action

The interaction of Butyl-a-D-glucopyranoside with its targets primarily involves enhancing the solubility and stability of drug formulations . This compound is synthesized via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .

Biochemical Pathways

Butyl-a-D-glucopyranoside affects the biochemical pathways involved in drug delivery systems, biotechnological explorations, and pharmaceutical analysis . It is synthesized via reverse hydrolysis or by transglucosylation reactions . The enzyme-catalyzed reactions under mild conditions have gained considerable attention due to their regio- and stereo-selectivity .

Pharmacokinetics

It is known that this compound plays a significant role in enhancing the solubility and stability of drug formulations , which could indirectly influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Butyl-a-D-glucopyranoside’s action primarily involve enhancing the therapeutic potential of drugs . This enhancement can render it invaluable in the treatment of numerous ailments, encompassing cancer, diabetes, and neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of Butyl-a-D-glucopyranoside can be influenced by various environmental factors. For instance, the synthesis of this compound involves non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures . These factors can significantly impact the compound’s action and its overall effectiveness.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANQLIRVMZFOS-SPFKKGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl-a-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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